molecular formula C17H23FN2O2 B2651701 N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide CAS No. 1356703-91-7

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide

货号 B2651701
CAS 编号: 1356703-91-7
分子量: 306.381
InChI 键: VATAHSADCLJGNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, also known as ESN364, is a chemical compound that has emerged as a promising candidate for drug development in recent years.

作用机制

The exact mechanism of action of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function.

实验室实验的优点和局限性

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has several advantages for lab experiments, including its potent activity against a variety of diseases, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action.

未来方向

There are several future directions for research on N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide, including:
1. Further exploration of its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of its potential as a neuroprotective agent in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
3. Development of more potent and selective analogs of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide.
4. Exploration of its potential as a tool for studying the role of CK2, beta-secretase, and monoamine oxidase B in disease progression.
5. Investigation of its potential as a therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
Conclusion
N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide is a promising chemical compound that has shown potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its multi-step synthesis process has been well-established, and its mechanism of action is currently being investigated. While N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has several advantages for lab experiments, there is still much to be learned about its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and explore its potential in other diseases.

合成方法

The synthesis of N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-difluoropyridine-4-carboxylic acid with N-methylpiperazine to form the intermediate 2-fluoro-N-methylpyridine-4-carboxamide. This intermediate is then reacted with 3-ethoxy-1-aminobutane in the presence of a catalyst to form the final product, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide.

科学研究应用

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has demonstrated potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has shown potential as a neuroprotective agent by reducing the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide has been shown to protect dopaminergic neurons from degeneration.

属性

IUPAC Name

N-(3-ethoxyspiro[3.4]octan-1-yl)-2-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-3-22-14-11-13(17(14)7-4-5-8-17)20(2)16(21)12-6-9-19-15(18)10-12/h6,9-10,13-14H,3-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATAHSADCLJGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)N(C)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。